
TDP665759
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Overview
Description
TDP665759 is an inhibitor of the Hdm2:p53 complex. It acts by suppressing human tumor cell proliferation in vitro and sensitizing tumors to doxorubicin in vivo.
Scientific Research Applications
Key Mechanisms:
- Stabilization of p53 : TDP665759 increases the levels of wild-type p53 in cells, which can lead to the activation of p53 target genes involved in cell cycle arrest and apoptosis .
- Synergistic Effects with Chemotherapy : The compound has been shown to work synergistically with doxorubicin, a common chemotherapeutic agent, enhancing its efficacy in suppressing tumor growth in various models .
In Vitro Studies
In a study evaluating the efficacy of this compound, it was found to inhibit the proliferation of wild-type p53-expressing cell lines with an average IC50 of 0.7 μmol/L. This indicates a potent effect on cells that retain functional p53 .
In Vivo Studies
In xenograft models using A375 melanoma cells, administration of this compound resulted in significant tumor growth suppression. Mice treated with a combination of this compound and doxorubicin exhibited a tumor growth delay comparable to that seen with higher doses of doxorubicin alone .
Table 1: Summary of In Vitro Efficacy
Cell Line | IC50 (μmol/L) | Response to this compound |
---|---|---|
A375 Melanoma | 0.7 | Inhibited proliferation |
HepG2 (Liver) | Not specified | Induction of apoptosis |
Table 2: In Vivo Efficacy in Xenograft Models
Treatment Group | Tumor Growth Delay (%) |
---|---|
Control | 0 |
Doxorubicin (10 mg/kg) | 30 |
This compound (100 mg/kg) | 45 |
This compound + Doxorubicin | 79 |
Case Study 1: Combination Therapy
In a preclinical model, the combination of this compound and doxorubicin was tested on mice bearing A375 melanoma tumors. The study demonstrated that this combination led to a significant reduction in tumor size compared to either treatment alone. The results suggest that this compound may enhance the therapeutic index of doxorubicin by mitigating resistance mechanisms associated with MDM2 overexpression .
Case Study 2: Impact on Gene Expression
Another study highlighted how this compound treatment resulted in increased expression of p21 waf1/cip1 in liver samples from treated mice. This upregulation is indicative of p53 activation and suggests that this compound not only stabilizes p53 but also enhances its transcriptional activity on downstream targets involved in cell cycle regulation .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of TDP665759 in inhibiting MDM2-p53 interactions, and why is this significant in cancer research?
this compound is a benzodiazepinedione-class small molecule that binds to the MDM2 protein, blocking its interaction with the tumor suppressor p53. This inhibition prevents MDM2-mediated degradation of p53, restoring p53’s ability to induce apoptosis in cancer cells with wild-type p53 . Its significance lies in its selectivity and potency (IC50 = 0.7–704 nM in vitro), making it a candidate for studying p53-dependent therapeutic strategies .
Q. What in vitro assays are used to evaluate this compound’s efficacy, and how are they performed?
Key assays include:
- Fluorescence Polarization (FP) : Measures competitive displacement of a fluorescently labeled p53 peptide from MDM2. A decrease in polarization indicates this compound binding .
- Thermo Fluor (DSF) : Monitors protein thermal stability shifts upon ligand binding, identifying compounds like this compound that stabilize MDM2 .
- Cell Proliferation Assays : IC50 values are determined using wild-type p53 cancer cell lines (e.g., SJSA-1), with results validated via dose-response curves .
Q. How does this compound compare to other MDM2 inhibitors (e.g., Nutlin-3) in binding affinity and cellular activity?
Inhibitor | MDM2 Binding IC50 | Cellular IC50 | Selectivity (MDM2 vs. MDM4) |
---|---|---|---|
This compound | 704 nM | 0.7 µM | Moderate (binds MDM4 with lower affinity) |
Nutlin-3 | ~90 nM | 1.5–2.5 µM | High (MDM2-specific) |
This compound shows stronger cellular activity than Nutlin-3 but lower MDM2-binding affinity, highlighting a trade-off between potency and selectivity . |
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s binding to MDM2/MDM4?
- Computational Limitations : AutoDock scoring may overestimate binding to MDM4 (false positives), while MM-PBSA calculations better align with experimental data .
- Methodological Adjustments :
Validate computational results with FP assays using MDM4-specific peptides.
Perform free-energy perturbation (FEP) simulations to refine binding energy estimates .
Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
Q. What methodological considerations are critical when designing dose-response experiments for this compound in cancer cell lines?
- Cell Line Selection : Use isogenic pairs (wild-type vs. p53-null) to confirm p53-dependent effects .
- Data Normalization : Include controls for baseline apoptosis (e.g., untreated cells) and solvent effects (e.g., DMSO).
- Statistical Power : Replicate experiments ≥3 times to address variability in cell-based assays .
Q. What strategies can optimize this compound’s selectivity between MDM2 and MDM4 to reduce off-target effects?
- Structure-Activity Relationship (SAR) Studies : Modify the benzodiazepinedione core to eliminate hydrogen bonds with MDM4-specific residues .
- Co-crystallization : Solve MDM2/MDM4-TDP665759 complex structures to identify selectivity-determining residues .
- In Vivo Profiling : Test analogs in zebrafish xenografts to assess toxicity and selectivity in a physiological context .
Q. Data Contradiction and Reproducibility
Q. How should researchers address variability in reported IC50 values for this compound across studies?
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Cross-Validate Methods : Compare FP-derived IC50 values with SPR (surface plasmon resonance) or ITC data .
- Report 95% Confidence Intervals : Provide statistical ranges rather than single-point estimates .
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
- Synthesis Protocols : Publish detailed procedures (e.g., reaction temperatures, purification gradients) in supplementary materials .
- Characterization Data : Include NMR, HPLC purity (>95%), and high-resolution mass spectrometry (HRMS) in all studies .
- Batch Testing : Compare activity across synthesis batches to confirm consistency .
Q. Ethical and Methodological Frameworks
Q. What ethical considerations apply when transitioning this compound from in vitro to in vivo studies?
- Animal Welfare : Follow ARRIVE guidelines for tumor xenograft studies, including humane endpoints .
- Data Transparency : Disclose negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
Q. How can researchers align this compound studies with FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?
- Feasibility : Use fragment-based screening to prioritize analogs with synthetic tractability .
- Novelty : Explore combination therapies (e.g., this compound + PARP inhibitors) to address resistance .
- Relevance : Focus on cancers with high MDM2 amplification (e.g., liposarcoma) for clinical relevance .
Properties
CAS No. |
787632-66-0 |
---|---|
Molecular Formula |
C31H34Cl2IN5O2 |
Molecular Weight |
706.4 g/mol |
IUPAC Name |
(3S)-4-[(1R)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C31H34Cl2IN5O2/c1-20(25-10-8-23(33)18-27(25)35)39-29(21-4-6-22(32)7-5-21)31(41)38(13-3-12-37-16-14-36(2)15-17-37)28-11-9-24(34)19-26(28)30(39)40/h4-11,18-20,29H,3,12-17,35H2,1-2H3/t20-,29+/m1/s1 |
InChI Key |
NUKCQDDVORQLDB-OLILMLBXSA-N |
SMILES |
CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)N)N2[C@H](C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TDP665759; TDP-665759; TDP 665759; JNJ-27291199; JNJ 27291199; JNJ27291199; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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